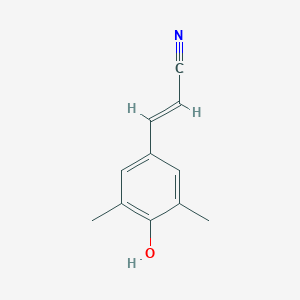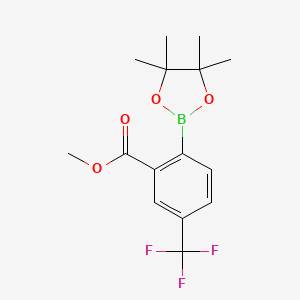
6-methylindolizine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylindolizine-2-carboxylic acid is a heterocyclic organic compound belonging to the indolizine family. Indolizines are bicyclic compounds containing a fused pyridine and pyrrole ring. This compound is characterized by a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the indolizine ring system. Indolizines and their derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Synthetic Routes and Reaction Conditions:
Classical Methodologies: Indolizines can be synthesized through classical methods such as cyclocondensation, cycloaddition, cyclization, and elimination reactions. These methods often involve the use of starting materials like indoles, amines, and aldehydes under specific reaction conditions.
Modern Approaches: Recent advances in synthetic chemistry have introduced more efficient routes for the preparation of indolizines, including transition metal-catalyzed reactions and organocatalysis. These methods offer higher yields, better selectivity, and milder reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxo-indolizines.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or amines.
Substitution: Substitution reactions at different positions of the indolizine ring can lead to the formation of various substituted indolizines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced derivatives such as alcohols and amines.
Substitution Products: Substituted indolizines with different functional groups.
科学研究应用
6-Methylindolizine-2-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Indolizines and their derivatives exhibit biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Indolizines are used in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism by which 6-methylindolizine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. The molecular targets and pathways involved can vary depending on the biological context and the specific derivative of the compound.
相似化合物的比较
6-Methylindolizine-2-carboxylic acid is compared with other similar compounds, such as indole-2-carboxylic acid, 6-methoxyindole-2-carboxylic acid, and 1-methylindole-2-carboxylic acid. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
属性
IUPAC Name |
6-methylindolizine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9-4-8(10(12)13)6-11(9)5-7/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVCDVWDWGIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

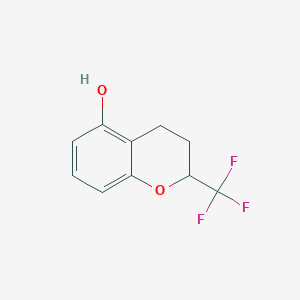
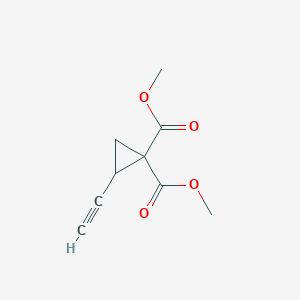
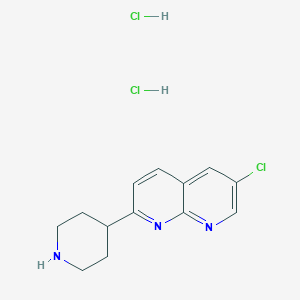
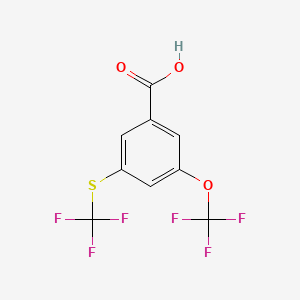
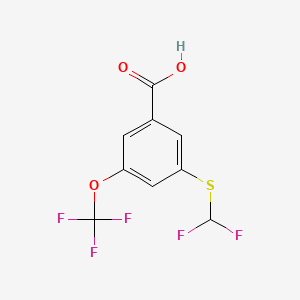
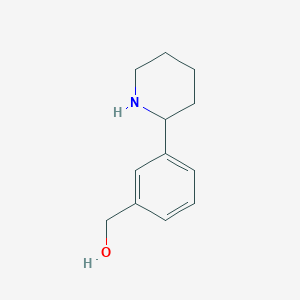
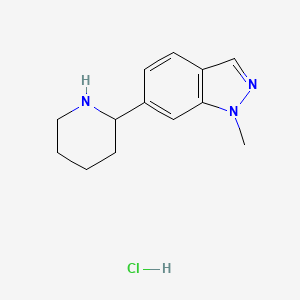
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride](/img/structure/B8116941.png)
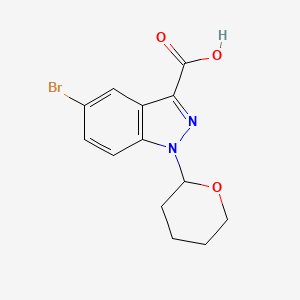
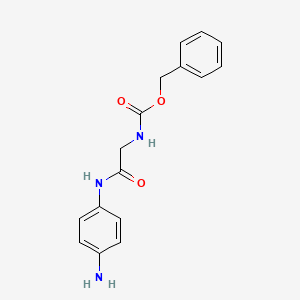
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)
